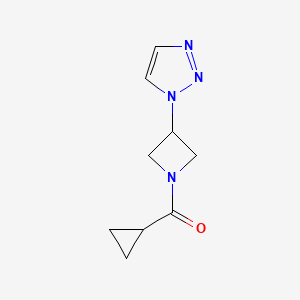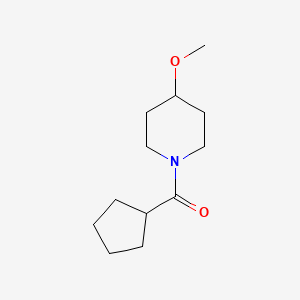![molecular formula C22H20BrN3O4 B2371754 N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892427-81-5](/img/structure/B2371754.png)
N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20BrN3O4 and its molecular weight is 470.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research on Related Compounds
Zaleplon Research
- Zaleplon, a non-benzodiazepine with a somewhat similar structure, has been studied extensively. Preclinical studies indicate its potential in treating insomnia and its reduced risk of tolerance and amnestic effects compared to other sedatives. In humans, it's rapidly absorbed and metabolized, indicating a short half-life and minimal daytime performance impairment when used as prescribed (Heydorn, 2000).
Acetaminophen Degradation and Toxicity
- Studies on acetaminophen (ACT) degradation using advanced oxidation processes (AOPs) reveal insights into the degradation pathways, by-products, and biotoxicity. This could be relevant for understanding the environmental impact and degradation behaviors of complex acetamide compounds (Qutob et al., 2022).
Thiophene Analogues and Carcinogenicity
- Research on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which shares structural similarities with the compound , provides insights into their synthetic pathways, potential carcinogenicity, and the reliability of in vitro predictions of carcinogenicity for structurally new compounds (Ashby et al., 1978).
Synthesis of Pyranopyrimidine Scaffolds
- The synthesis of pyranopyrimidine cores, crucial for medicinal and pharmaceutical industries, has been explored. This research discusses the synthetic pathways, applications of hybrid catalysts, and the structural challenges in developing these compounds, which might shed light on similar synthetic challenges for complex compounds like N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (Parmar et al., 2023).
Optoelectronic Materials with Quinazolines and Pyrimidines
- Studies focusing on quinazolines and pyrimidines in optoelectronic materials highlight the significance of incorporating these structures into π-extended conjugated systems. This research could offer insights into the electronic and luminescent properties of compounds with similar structural features (Lipunova et al., 2018).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c1-2-3-12-25-21(28)20-19(16-6-4-5-7-17(16)30-20)26(22(25)29)13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZRDPBMPAFHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)





![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

